molecular formula C26H30N6O6P2 B8395272 Diethylenediamide di(2-(nicotinoyl)ethylamino)-p-phenylenediphosphoric acid CAS No. 40951-24-4

Diethylenediamide di(2-(nicotinoyl)ethylamino)-p-phenylenediphosphoric acid

Cat. No. B8395272
CAS RN: 40951-24-4
M. Wt: 584.5 g/mol
InChI Key: YDCLNXKATWIFOF-UHFFFAOYSA-N
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Patent
US08362279B2

Procedure details

Synthesis of duloxetine is described in detail in EP-A-273 658, EP-A-457 559 and EP-A-650965, starting from 2-acetylthiophene, an aminomethylation with dimethylamine and formaldehyde (Mannich reaction) is carried out in step-A. The 3-dimethylamino-1-(2-thienyl)-1-propanone formed is reduced to the corresponding alcohol 1-hydroxy-1-(2-thenyl)-3-dimethylaminopropane by means of complex hydrides in step B. The alcohol is then converted in step C with an alkali metal hydride and 1-fluoro-naphthalene, optionally in the presence of a potassium compound (cf. EP-A-650 965), to the naphthyl derivative, N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine. In the final step D, the amino group is then demethylated by reaction with a chloroformic acid ester, preferably phenyl chloroformate or trichloroethyl chloroformate, optionally in the presence of a mixture of zinc and formic acid (EP-A-457 559), followed by alkaline hydrolysis of the carbamate to give N-methyl-3-(1-naphthyloxy)-3-(2-thienyl) propylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
A-650965
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11]C1C=CC=C2C=CC=CC=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[CH2:22]1N(P(OC2C=CC(OP(N3CC3)(NCCC(C3C=CC=NC=3)=O)=O)=CC=2)(NCCC(C2C=CC=NC=2)=O)=O)C1.C(C1SC=CC=1)(=O)C.CNC.C=O>>[CH3:22][N:2]([CH3:1])[CH2:3][CH2:4][C:5]([C:6]1[S:10][CH:9]=[CH:8][CH:7]=1)=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CN1P(=O)(NCCC(=O)C2=CN=CC=C2)OC3=CC=C(C=C3)OP(=O)(NCCC(=O)C4=CN=CC=C4)N5CC5
Step Three
Name
A-650965
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1SC=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(CCC(=O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.